![molecular formula C8H5BrFN B1376914 5-Bromo-2-fluoro-3-methylbenzonitrile CAS No. 1110502-49-2](/img/structure/B1376914.png)
5-Bromo-2-fluoro-3-methylbenzonitrile
Overview
Description
5-Bromo-2-fluoro-3-methylbenzonitrile (5-BF3MBN) is an organic compound that is used in a wide range of synthetic applications, including drug synthesis, biochemical research, and material science. 5-BF3MBN has a broad range of applications due to its unique reactivity and versatility. It is also used as a starting material for a variety of reactions, such as the synthesis of polymers, polymers with functional groups, and polymers with nanostructures.
Scientific Research Applications
Fluorination and Halogen Substitution
5-Bromo-2-fluoro-3-methylbenzonitrile demonstrates interesting reactivity in nucleophilic aromatic substitution, particularly in fluorination processes. In a study, various meta-halo-3-methylbenzonitrile derivatives, including bromo- and fluoro-precursors, were synthesized and used to study reactivity towards aromatic nucleophilic substitution. The research highlighted the reactivity order of the halogen leaving groups in these substitutions, finding that fluoro-precursors demonstrated significantly higher reactivity than bromo-precursors (Guo et al., 2008).
Spectroscopy and Molecular Analysis
Theoretical studies on molecules like 5-fluoro-2-methylbenzonitrile have been conducted to understand their molecular structure and vibrational spectra. These studies involve experimental and theoretical approaches using Density Functional Theory (DFT) and spectroscopic techniques like FT-IR and FT-Raman. Such research aids in the understanding of molecular geometry, vibrational frequencies, and bonding features, which are crucial in chemical and material sciences (Kumar & Raman, 2017).
Synthetic Applications
This compound and related compounds have been utilized in the synthesis of various organic compounds. For instance, studies have been conducted on the halodeboronation of aryl boronic acids, demonstrating the usefulness of these compounds in creating aryl bromides and chlorides (Szumigala et al., 2004). This indicates the compound's significance in the development of new synthetic methods and intermediates.
Potential in Non-Linear Optical Applications
Compounds structurally similar to this compound have been evaluated for their non-linear optical (NLO) properties. For example, 5-fluoro-2-methylbenzonitrile was analyzed using quantum mechanical calculations and spectroscopic techniques to explore its potential in NLO applications. These properties are crucial for advancements in fields like photonics and optoelectronics (Kumar & Raman, 2017).
properties
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCPSYTQVBPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1110502-49-2 | |
Record name | 5-Bromo-2-fluoro-3-methyl-benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.